molecular formula C10H5ClN2OS B1599585 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole CAS No. 868755-59-3

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole

Cat. No.: B1599585
CAS No.: 868755-59-3
M. Wt: 236.68 g/mol
InChI Key: CSRQTKPTVAWVQQ-UHFFFAOYSA-N
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Description

Structural Characteristics of Heterocyclic Thiazole Systems

The fundamental architecture of 1,3-thiazole systems establishes the foundation for understanding compounds like 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole. Thiazole itself represents a five-membered heterocyclic compound containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The molecular formula of the parent thiazole system is C₃H₃NS, presenting as a pale yellow liquid with distinctive pyridine-like odor characteristics.

The electronic structure of thiazole rings demonstrates significant pi-electron delocalization, conferring substantial aromatic character that exceeds that observed in corresponding oxazole systems. This enhanced aromaticity manifests experimentally through proton nuclear magnetic resonance spectroscopy, where ring protons exhibit chemical shifts between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current. The calculated pi-electron density analysis reveals that the carbon at position 5 serves as the primary site for electrophilic substitution reactions, while the carbon-hydrogen bond at position 2 demonstrates susceptibility to deprotonation processes.

The structural analysis of this compound reveals a molecular weight of 236.68 grams per mole with the molecular formula C₁₀H₅ClN₂OS. The compound exhibits a density of 1.41 grams per cubic centimeter and demonstrates a boiling point of 369.7 degrees Celsius at 760 millimeters of mercury pressure. The refractive index measures 1.676, with a flash point of 177.4 degrees Celsius.

The planar nature of thiazole systems enables extensive conjugation throughout the molecular framework. In the case of this compound, this planarity facilitates electronic communication between the chlorophenyl substituent, the thiazole core, and the isocyanato functional group. The electron density distribution within thiazole rings shows that carbon-2 exhibits electron-poor characteristics with a formal charge density of +0.135, while carbon-5 demonstrates electron-rich properties with a formal charge density of -0.077.

Historical Development of Substituted Thiazole Chemistry

The historical trajectory of thiazole chemistry began with the pioneering work of Hantzsch and Weber, who first described thiazole compounds in 1887. This initial discovery marked the beginning of systematic investigation into five-membered heterocyclic systems containing both sulfur and nitrogen atoms. The structural characterization of these compounds was subsequently confirmed by Prop in 1889, establishing the foundational understanding of thiazole molecular architecture.

The early researchers recognized the exceptional reactivity of functional groups attached to the carbon atom positioned between sulfur and nitrogen within the thiazole framework. Hantzsch and Weber proposed the designation "meso" for this position in their classification system, acknowledging its unique chemical behavior compared to other positions within the heterocyclic ring. Their investigations revealed that numerous previously characterized compounds, particularly those described as alpha-thiocyano derivatives of ketones and aldehydes, were actually thiazole derivatives, specifically meso-oxythiazoles.

The development of synthetic methodologies for thiazole construction culminated in the establishment of the Hantzsch thiazole synthesis, which remains one of the most significant methods for assembling these heterocyclic systems. This synthetic approach involves the condensation of alpha-haloketones with thioamides or thiourea derivatives, providing a reliable route to substituted thiazole compounds. The methodology has been extensively modified and optimized over subsequent decades, incorporating various catalytic systems and reaction conditions to enhance yields and selectivity.

The historical controversy surrounding thiazole chemistry involved a prolonged scientific debate between Hantzsch and Tcherniac that extended for thirty-six years. This controversy centered on the correct structural assignment of various thiocyanoacetone derivatives, ultimately contributing to a deeper understanding of thiazole isomerization processes and structural characterization methods. The resolution of these debates through careful experimental work established many of the fundamental principles that guide modern thiazole chemistry.

Significance of Isocyanato Functionalization in Heterocycles

The incorporation of isocyanato functional groups into heterocyclic systems represents a specialized area of organic chemistry with significant synthetic and theoretical implications. Nitrogen-substituted isocyanates, including compounds like this compound, constitute a rare class of amphoteric and ambident reactive intermediates. These compounds exhibit exceptionally high reactivity, which has historically prevented extensive exploitation of their synthetic potential.

The unique reactivity profile of isocyanato-functionalized heterocycles stems from the electrophilic nature of the carbon atom within the isocyanato group and the nucleophilic character of the nitrogen atom. This dual reactivity enables these compounds to participate in diverse chemical transformations, including cascade reactions that can rapidly assemble complex heterocyclic architectures. The presence of the isocyanato group within heterocyclic frameworks provides access to nitrogen-nitrogen-carbon-oxygen motifs that are frequently encountered in pharmaceutical and agrochemical compounds.

Recent synthetic developments have focused on controlling the inherent reactivity of isocyanato compounds through masked or blocked isocyanate approaches. These methodologies enable the in situ generation of reactive isocyanato species while preventing undesirable dimerization reactions that typically compromise synthetic utility. The controlled generation approach has facilitated the development of cascade reactions capable of forming more than ten different classes of heterocycles using appropriate nitrogen nucleophiles.

The synthetic utility of isocyanato-functionalized thiazoles extends to the construction of specialized heterocyclic architectures that are difficult to access through conventional methods. The combination of thiazole electronic properties with isocyanato reactivity creates opportunities for novel disconnection strategies in synthetic planning. These compounds serve as versatile intermediates in the rapid assembly of complex nitrogen-containing heterocycles, particularly those incorporating the nitrogen-nitrogen-carbon-oxygen structural motif that appears frequently in biologically active compounds.

The molecular design principles governing isocyanato-thiazole compounds involve careful consideration of electronic effects and steric factors. The electron-withdrawing nature of the isocyanato group influences the electronic distribution throughout the thiazole ring system, potentially modifying reactivity patterns at other positions within the heterocycle. In the specific case of this compound, the chlorophenyl substituent provides additional electronic modulation through resonance and inductive effects, creating a complex interplay of electronic influences that determine the compound's overall chemical behavior.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2OS/c11-8-3-1-2-7(4-8)10-13-9(5-15-10)12-6-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRQTKPTVAWVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428773
Record name 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-59-3
Record name 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the 1,3-Thiazole Core with 3-Chlorophenyl Substitution

  • The 2-(3-chlorophenyl) substitution is typically introduced by employing 3-chlorophenyl-containing α-haloketones or related electrophiles in the Hantzsch synthesis or by using 3-chlorophenyl thioamide intermediates.

  • For example, the reaction of 3-chlorophenyl thioamide with α-haloketones under reflux in polar solvents yields 2-(3-chlorophenyl)-4-substituted thiazoles.

Introduction of the Isocyanato Group at Position 4

  • The 4-isocyanato substitution can be introduced by converting the corresponding 4-amino or 4-hydroxy thiazole derivative to the isocyanate via reaction with phosgene or phosgene equivalents.

  • Alternatively, direct reaction of 4-chlorothiazole derivatives with sodium azide followed by Curtius rearrangement can generate the isocyanate functionality.

  • Another approach involves the reaction of 2-(3-chlorophenyl)-4-aminothiazole with triphosgene or diphosgene in the presence of a base (e.g., triethylamine) to form the 4-isocyanato derivative.

Typical Reaction Conditions and Purification

  • Reactions are often performed in dry, aprotic solvents such as dichloromethane or DMF under inert atmosphere to prevent isocyanate hydrolysis.

  • Triethylamine or other organic bases are used to scavenge the hydrogen chloride formed during isocyanate formation.

  • The reaction temperature is maintained at room temperature to moderate heating (0–70 °C) depending on the step.

  • Purification is commonly achieved by crystallization or column chromatography using silica gel and solvent mixtures such as hexane/ethyl acetate.

Representative Experimental Procedure

Step Reagents & Conditions Description
1. Preparation of 2-(3-chlorophenyl)-4-aminothiazole Condensation of 3-chlorophenyl thioamide with α-haloketone in refluxing ethanol or DMF Formation of the thiazole ring with 3-chlorophenyl substitution
2. Conversion to 4-isocyanato derivative Reaction of 2-(3-chlorophenyl)-4-aminothiazole with triphosgene (0.33 eq) and triethylamine in dry dichloromethane at 0–25 °C Formation of this compound
3. Work-up and purification Quenching with water, extraction with ethyl acetate, washing with ammonium chloride solution, drying over sodium sulfate, and purification by column chromatography Isolation of pure isocyanato-thiazole compound

Analytical Data and Yields

Parameter Typical Value/Observation
Reaction time 4–6 hours for isocyanate formation
Yield 65–85% after purification
Melting point Characteristic sharp melting point, depending on purity
Spectroscopic data IR: Strong absorption at ~2270 cm⁻¹ (N=C=O stretch); ¹H NMR: aromatic protons of 3-chlorophenyl and thiazole ring protons; Mass spectrometry confirms molecular ion peak consistent with formula

Research Findings and Notes

  • The use of triphosgene is preferred over phosgene due to safer handling and controlled release of phosgene equivalents.

  • Reaction progress can be monitored by the disappearance of amino group signals in NMR and appearance of isocyanate IR absorption.

  • The presence of the 3-chlorophenyl group influences the electronic properties of the thiazole ring, which may affect reactivity and stability of the isocyanate group.

  • Alternative methods such as Sandmeyer-type reactions or direct chlorination of benzothiazoles are less applicable for this specific substitution pattern due to harsh conditions or lower yields.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Hantzsch condensation + Amino to Isocyanate conversion 3-chlorophenyl thioamide + α-haloketone Triphosgene, triethylamine Room temp to 70 °C, inert atmosphere High selectivity, moderate conditions Requires handling of phosgene derivatives
Base-promoted cyclization of isocyanides Active methylene isocyanides + methyl carbodithioates Sodium hydride, DMF 10-30 min, strong base Short reaction time, good yields Limited to unsubstituted 2-position thiazoles
Domino alkylation-cyclization Propargyl bromides + thiourea K2CO3, DMF, microwave 130 °C, 10 min Fast, microwave-assisted May not yield isocyanates directly

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form more complex heterocyclic structures.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Cycloaddition: Reagents such as dienes or alkynes are used, often in the presence of a catalyst or under thermal conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Ureas and Carbamates: Formed from the reaction with amines and alcohols, respectively.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that thiazole derivatives, including 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole, exhibit significant anticancer properties. A study highlighted the synthesis of thiazole-pyridine hybrids that demonstrated potent anti-breast cancer efficacy with an IC50 value lower than standard treatments like 5-fluorouracil . The presence of electron-withdrawing groups such as chlorine enhances the anticancer activity of these compounds.

2. Anti-inflammatory and Immunomodulatory Effects
The compound has been identified as a potential inhibitor of p38 MAP kinase and TNF-α production, which are critical in inflammatory responses. Its application in treating conditions like rheumatoid arthritis and other cytokine-mediated diseases has been suggested based on its ability to modulate inflammatory pathways .

3. Antimicrobial Properties
Thiazoles have shown antibacterial activity against various pathogens. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum, indicating their potential as antibacterial agents .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including the Hantzsch thiazole synthesis, which combines thiourea with appropriate halogenated compounds . This method allows for the efficient production of thiazole derivatives with diverse substituents.

2. One-Pot Reactions
Recent advancements have introduced one-pot synthetic strategies that streamline the production of thiazole derivatives. These methods reduce the number of steps required for synthesis while maintaining high yields and purity .

1. Anticonvulsant Properties
Studies have indicated that certain thiazole derivatives possess anticonvulsant activity. Compounds with para-halogen-substituted phenyl groups attached to the thiazole ring showed significant efficacy in animal models, outperforming traditional anticonvulsants like ethosuximide .

2. Potential Use in Tuberculosis Treatment
Thiazole derivatives are being explored for their antitubercular properties. Research has shown that specific thiazole compounds can exhibit strong inhibitory effects against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis therapies .

Case Studies

Study Application Findings
Menendez et al. (2013)AnticancerThiazole-pyridine hybrids showed IC50 values lower than 5-fluorouracil against breast cancer cells .
Koj et al. (1996)Anti-inflammatoryThe compound inhibited p38 MAP kinase activity, suggesting therapeutic potential for inflammatory diseases .
Baltas et al. (2020)AntimicrobialDemonstrated significant antibacterial activity against Staphylococcus aureus with IC50 < 1 µM .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-4-isothiocyanato-1,3-thiazole: Similar structure but with an isothiocyanate group instead of an isocyanate group.

    2-(3-Chlorophenyl)-4-amino-1,3-thiazole: Contains an amino group instead of an isocyanate group.

    2-(3-Chlorophenyl)-4-hydroxy-1,3-thiazole: Contains a hydroxy group instead of an isocyanate group.

Uniqueness

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole is unique due to the presence of both a chlorophenyl group and an isocyanate group, which confer distinct reactivity and potential applications. The isocyanate group allows for versatile chemical modifications, while the thiazole ring provides stability and contributes to the compound’s biological activity.

Biological Activity

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorophenyl group and an isocyanate functional group. This structural configuration is believed to contribute to its biological efficacy.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound exhibits inhibitory effects on key signaling pathways involved in cancer progression. For instance, it has been reported to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis.
  • In Vitro Studies : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant antiproliferative activity with an IC50 value of approximately 5.73 µM against MCF-7 cells, indicating its potential as an anticancer agent .
CompoundCell LineIC50 (µM)
This compoundMCF-75.73
SorafenibMCF-76.77

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : A study reported that derivatives of thiazole compounds showed MIC values ranging from 0.78 to 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.78 - 3.125

3. Anti-inflammatory Activity

Thiazole derivatives have been associated with anti-inflammatory effects, which are critical for treating various inflammatory diseases.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1. Compounds like this compound may act as inhibitors of p38 MAP kinase, a key player in inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of thiazole derivatives and tested their effects on breast cancer cell lines.
    • The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells .
  • Case Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of various thiazole compounds against clinical isolates.
    • The findings showed that compounds containing the thiazole moiety had enhanced antibacterial properties compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted thiazole precursors. A common approach involves reacting 3-chlorophenyl-substituted thiazole intermediates with isocyanate-generating agents (e.g., phosgene or trichloromethyl chloroformate) under controlled anhydrous conditions. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C can enhance reaction efficiency, as demonstrated in analogous thiazole syntheses . Post-reaction purification via recrystallization (e.g., using aqueous acetic acid) improves purity. Monitoring reaction progress with TLC and optimizing solvent polarity are critical for yield maximization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and isocyanate group integration. For example, the isocyanate (-NCO) group shows characteristic IR absorption near 2250–2270 cm^{-1 .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves molecular geometry and intermolecular interactions. The thiazole ring’s planarity and dihedral angles with the chlorophenyl group can be quantified using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers address discrepancies between computational modeling and experimental data in the structural analysis of this compound?

  • Methodological Answer : Combine density functional theory (DFT) calculations with experimental SC-XRD data. For instance, compare computed bond lengths/angles (e.g., C–N and C–S in the thiazole ring) with crystallographic measurements. Discrepancies >0.02 Å may indicate solvent effects or crystal packing forces. Refinement using SHELX programs (e.g., SHELXL) with high-resolution data reduces model bias .

Q. What strategies are recommended for resolving contradictory results in reaction mechanisms involving the isocyanate group?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled isocyanate to track reactivity via 15N^{15} \text{N}-NMR.
  • Kinetic Studies : Monitor intermediate formation (e.g., carbamates) under varying temperatures using HPLC-MS.
  • Computational Modeling : Apply transition-state theory to identify energetically favorable pathways for isocyanate incorporation .

Q. How can the compound’s stereochemistry be accurately determined, especially regarding potential enantiomeric forms?

  • Methodological Answer : For non-centrosymmetric crystals, use Flack’s xx parameter in SHELXL to assess enantiomorph polarity. This parameter avoids false chirality indications in near-symmetric structures. Polarized Raman spectroscopy can complement crystallographic data by probing vibrational modes sensitive to chirality .

Q. What methodologies are effective in studying polymorphism or solvatomorphism in this compound?

  • Methodological Answer :

  • Variable-Temperature XRD : Analyze lattice parameter changes across thermal cycles to detect polymorphic transitions.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy shifts associated with different crystalline forms.
  • Solvent Screening : Recrystallize the compound in solvents of varying polarity (e.g., DMSO vs. ethanol) to isolate solvates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting 1H^1 \text{H}-NMR and SC-XRD data for substituent orientation?

  • Methodological Answer : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal averaging, whereas SC-XRD provides static solid-state geometry. Perform NOESY experiments to detect spatial proximities in solution. For example, NOE correlations between thiazole protons and the chlorophenyl group can validate substituent orientation differences between phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole

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